4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine
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Overview
Description
4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine typically involves multiple steps, starting from commercially available precursors
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Introduction of Oxadiazole Moiety: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and a nitrile oxide.
Sulfonylation of Thiomorpholine: The final step involves the sulfonylation of thiomorpholine using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, is a distinguishing feature that sets it apart from other similar compounds.
Properties
CAS No. |
1351810-06-4 |
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Molecular Formula |
C20H18N4O4S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O4S2/c1-13-16-11-15(30(25,26)24-7-9-29-10-8-24)4-5-17(16)27-18(13)20-22-19(23-28-20)14-3-2-6-21-12-14/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
SZWVQQQNUCOROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CN=CC=C5 |
Origin of Product |
United States |
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